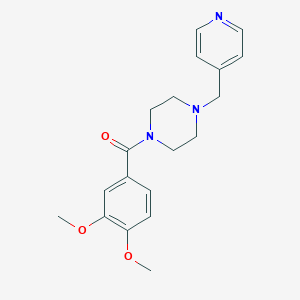![molecular formula C20H23BrN2O3 B249178 [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of chemists led by Aaron P. Monte at Purdue University. The compound has gained popularity among the scientific community due to its unique chemical structure and potential applications in research.
Mecanismo De Acción
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY acts as a partial agonist at the serotonin 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been shown to induce a wide range of physiological and psychological effects, including altered perception, mood, and cognition. It has also been reported to produce mild to severe adverse effects, such as nausea, vomiting, and seizures. These effects are believed to be mediated by the compound's interaction with the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has several advantages as a research tool, including its high affinity for the serotonin 5-HT2A receptor and its ability to induce a wide range of physiological and psychological effects. However, its use in laboratory experiments is limited by its potential toxicity and adverse effects, which can make it difficult to obtain reliable results.
Direcciones Futuras
There are several future directions for research on [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY, including the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, the development of new analogs and derivatives of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY may lead to the discovery of more potent and selective compounds with improved safety profiles.
Métodos De Síntesis
The synthesis of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY involves a multi-step process that includes the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 3,5-dimethoxyphenyl magnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to exhibit high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Propiedades
Nombre del producto |
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Fórmula molecular |
C20H23BrN2O3 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
Clave InChI |
OOROARLEQSHTLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)




![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)


